2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)4-7(5-12)3-6-1-2-6/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUFVONTVNZFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine is a novel compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a cyclopropylmethyl group and a trifluorobutan-1-amine moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical structure:
- Chemical Formula : CHFN
- CAS Number : 2098105-44-1
- Molecular Weight : 201.18 g/mol
The biological activity of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The cyclopropylmethyl group enhances binding affinity to various receptors, potentially modulating neurotransmitter systems.
- Enzyme Interaction : The trifluoromethyl group may influence the compound’s lipophilicity and metabolic stability, impacting its interactions with enzymes involved in drug metabolism.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest moderate activity against various bacterial and fungal strains, indicating potential as an antimicrobial agent .
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with initial results showing promise for further development in cancer therapeutics .
- Neuropharmacological Effects : The compound is being explored for its effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection.
Case Study 1: Antimicrobial Efficacy
In a recent study examining the antimicrobial properties of various compounds, 2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine was tested against standard bacterial strains. Results showed:
| Bacterial Strain | Zone of Inhibition (mm) | Comparative Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Streptomycin (20 mm) |
| Escherichia coli | 12 | Nystatin (18 mm) |
These findings suggest that while the compound exhibits some antimicrobial properties, it is less effective than established antibiotics .
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay was performed on several cancer cell lines to evaluate the potential anticancer effects of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine. The results indicated:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 (breast cancer) | 25 | Doxorubicin (15 µM) |
| A549 (lung cancer) | 30 | Cisplatin (20 µM) |
The compound showed moderate cytotoxicity compared to standard chemotherapeutic agents .
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with 2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine. Areas of interest include:
- Mechanistic Studies : Further investigations are needed to clarify the specific molecular pathways affected by this compound.
- Therapeutic Applications : Potential applications in treating infections and cancer are being explored through preclinical trials.
- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity could lead to more potent derivatives.
Comparison with Similar Compounds
Structural and Molecular Properties
The compound is compared to two structurally related molecules: 4,4,4-trifluorobutan-1-amine hydrochloride () and naltrexone hydrochloride (). Key differences lie in substituent placement and molecular complexity.
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP (Estimated/Reported) |
|---|---|---|---|---|
| 2-(Cyclopropylmethyl)-4,4,4-TFB | C₈H₁₄F₃N | 181.2 | Cyclopropylmethyl (C2), CF₃ (C4) | ~2.5 (estimated) |
| 4,4,4-Trifluorobutan-1-amine | C₄H₈F₃N | 127.1 | CF₃ (C4) | ~1.2 (estimated) |
| Naltrexone Hydrochloride | C₂₀H₂₃NO₄·HCl | 377.86 | Cyclopropylmethyl (N17), morphinan core | ~1.8 (reported) |
Key Observations :
- The cyclopropylmethyl group in the target compound increases molecular weight by ~54 g/mol compared to 4,4,4-trifluorobutan-1-amine, enhancing hydrophobicity (higher LogP).
- Naltrexone’s morphinan core and nitrogen-bound cyclopropylmethyl group contribute to its opioid receptor antagonism, contrasting with the simpler amine backbone of the target compound.
Pharmacokinetic and Functional Comparisons
Table 2: Pharmacokinetic Properties
| Compound | Solubility | Metabolic Stability | Plasma Half-Life (h) |
|---|---|---|---|
| 2-(Cyclopropylmethyl)-4,4,4-TFB | Low (estimated) | High (cyclopropyl effect) | 8–12 (estimated) |
| 4,4,4-Trifluorobutan-1-amine | Moderate | Moderate | 2–4 (estimated) |
| Naltrexone Hydrochloride | ~100 mg/mL (reported) | High | ~4 (reported) |
Key Observations :
- The target compound’s cyclopropyl group likely reduces oxidative metabolism by cytochrome P450 enzymes, extending its half-life compared to 4,4,4-trifluorobutan-1-amine .
- Naltrexone’s high solubility and opioid receptor binding are attributed to its polar morphinan structure, whereas the target compound’s trifluorobutyl group may favor membrane permeability .
Research Findings and Trends
- Trifluoromethyl Impact: The CF₃ group in both the target compound and 4,4,4-trifluorobutan-1-amine increases resistance to enzymatic degradation compared to non-fluorinated amines .
- Cyclopropylmethyl Role: Cyclopropyl groups are known to enhance metabolic stability by restricting conformational flexibility, a feature shared with naltrexone’s cyclopropylmethyl substituent .
- Structural Rigidity : The target compound’s branched structure may limit binding to flat receptor sites but improve selectivity for hydrophobic targets compared to linear analogs like 4,4,4-trifluorobutan-1-amine.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine typically involves:
- Construction of the trifluorobutyl backbone.
- Introduction of the cyclopropylmethyl group.
- Conversion of precursor nitriles or esters to the primary amine.
This approach leverages common intermediates such as cyclopropylcarbinyl bromide, trifluoromethylated alkyl chains, and nitrile or amide derivatives, followed by reduction or reductive amination to yield the target amine.
Key Preparation Steps and Methods
Synthesis of Cyclopropylmethyl Intermediates
- Starting Material: Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate.
- Conversion: Treatment with phosphorus tribromide under basic conditions to form cyclopropylcarbinyl bromide.
- Further Reaction: Nucleophilic substitution with potassium cyanide in dimethyl sulfoxide (DMSO) to yield the corresponding nitrile.
- Reduction: Lithium aluminum hydride (LiAlH4) reduction of the nitrile to the primary amine.
This route is well-documented for preparing cyclopropylmethyl amines and is adaptable to fluorinated substrates.
Incorporation of the Trifluorobutyl Chain
- The trifluoromethyl group is introduced typically at the terminal position of the butyl chain.
- Common methods involve using trifluoromethylated alkyl halides or esters as starting materials or intermediates.
- Coupling of the cyclopropylmethyl amine with trifluorinated carboxylic acid derivatives (e.g., trifluorobutanoic acid or its activated forms) via amide bond formation, followed by reduction or further functional group manipulation.
Reductive Amination and Amide Formation
- Reductive amination is employed to convert aldehyde intermediates to the primary amine.
- Coupling reagents such as carbonyldiimidazole (CDI) facilitate amide bond formation between amines and carboxylic acids or their derivatives.
- Oxidation of alcohol intermediates to aldehydes using Dess-Martin periodinane reagent precedes reductive amination with reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3).
These steps are critical for installing the amine group in the correct position while preserving the trifluoromethyl and cyclopropylmethyl substituents.
Representative Reaction Scheme Overview
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | PBr3, base | Cyclopropylcarbinyl bromide | - | Bromination of alcohol |
| 2 | Cyclopropylcarbinyl bromide | KCN, DMSO | Cyclopropylmethyl nitrile | - | Nucleophilic substitution |
| 3 | Cyclopropylmethyl nitrile | LiAlH4 | Cyclopropylmethyl amine | - | Reduction of nitrile to amine |
| 4 | Cyclopropylmethyl amine + trifluorobutanoic acid derivative | CDI, coupling conditions | Amide intermediate | - | Amide bond formation |
| 5 | Amide intermediate | Dess-Martin periodinane (oxidation) | Aldehyde intermediate | >80% | Oxidation of alcohol to aldehyde |
| 6 | Aldehyde intermediate | NaBH(OAc)3 (reductive amination) | 2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine | Variable | Final amine formation step |
Note: Specific yields for each step vary depending on reaction conditions and scale.
Analytical and Purification Notes
- Reaction mixtures are typically diluted with water and ethyl acetate (EtOAc) to facilitate phase separation.
- Organic layers are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.
- Celite filtration is often used to remove inorganic impurities.
- Purification methods include recrystallization or chromatography to isolate the pure amine product.
Research Findings and Optimization
- The use of phosphorus tribromide for bromination of cyclopropylmethanol derivatives is efficient and yields high-purity bromides suitable for nucleophilic substitution.
- Potassium cyanide substitution in DMSO provides good conversion to nitriles.
- Lithium aluminum hydride is effective for reducing nitriles to primary amines without affecting the cyclopropyl ring or trifluoromethyl group.
- Carbonyldiimidazole-mediated coupling reactions are mild and provide good yields of amide intermediates, which can be further manipulated.
- Dess-Martin periodinane oxidation is preferred for sensitive substrates due to mild conditions and high selectivity.
- Reductive amination using sodium triacetoxyborohydride proceeds smoothly to yield the target amine with minimal side reactions.
Summary Table of Preparation Parameters
| Parameter | Description/Condition |
|---|---|
| Bromination reagent | Phosphorus tribromide (PBr3) |
| Nucleophile for substitution | Potassium cyanide (KCN) in DMSO |
| Reduction agent | Lithium aluminum hydride (LiAlH4) |
| Coupling reagent | Carbonyldiimidazole (CDI) |
| Oxidation reagent | Dess-Martin periodinane |
| Reductive amination agent | Sodium triacetoxyborohydride (NaBH(OAc)3) |
| Solvent for coupling | Typically dichloromethane or similar aprotic solvents |
| Purification | Extraction, washing, drying, concentration, chromatography or recrystallization |
Q & A
Q. What are the standard synthetic routes for preparing 2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-amine?
Answer: The synthesis typically involves:
- Cyclopropane Ring Formation : Cyclopropanation of a pre-functionalized precursor, such as reacting a halogenated aromatic compound with cyclopropylamine under basic conditions (e.g., sodium hydroxide in dichloromethane) .
- Trifluorobutane Chain Introduction : Fluorination via nucleophilic substitution (e.g., using trifluoromethylating agents) or via intermediates like alkyl 3-cyclopropyl-2,2-difluoropropanoate, followed by amine functionalization .
- Key Reaction Conditions : Solvents (toluene, DCM), bases (triethylamine, K₂CO₃), and controlled temperatures (0–25°C) to minimize side reactions .
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl protons (δ ~0.5–1.5 ppm) and trifluorobutane chain signals (e.g., CF₃ at δ ~120 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₈H₁₂F₃N) and fragmentation patterns .
- Chromatography : HPLC with UV/fluorescence detection to assess purity (>98%) and identify impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropylmethyl group influence reactivity in nucleophilic substitutions?
Answer:
- Steric Hindrance : The cyclopropylmethyl group imposes spatial constraints, reducing accessibility to the amine group. This can slow SN2 reactions but favor SN1 pathways in polar solvents .
- Electronic Effects : The cyclopropane ring’s strain increases electron density at the amine, enhancing nucleophilicity. Trifluorobutane’s electron-withdrawing CF₃ group may counteract this, requiring pH optimization for reactions .
- Methodology : Kinetic studies (e.g., variable-temperature NMR) and DFT calculations to model transition states .
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
Answer:
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13. Monitor via HPLC and LC-MS to identify degradation products (e.g., imines or fluorinated byproducts) .
- Mechanistic Analysis : Compare with analogs like 1-(4-chlorophenyl)cyclopentan-1-amine, where electron-withdrawing substituents (Cl vs. CF₃) alter hydrolysis rates .
- Recommendation : Buffer selection (e.g., phosphate vs. acetate) to stabilize the compound in biological assays .
Methodological Considerations
Q. How to optimize enantiomeric purity for chiral derivatives?
Answer:
Q. What in vitro assays are suitable for evaluating biological activity?
Answer:
- Enzyme Inhibition : Fluorogenic assays (e.g., protease inhibition using DPP-TFB as a substrate) .
- Membrane Permeability : Caco-2 cell monolayers to assess absorption potential, considering the CF₃ group’s lipophilicity .
Notes
- Contradictions : Address discrepancies in stability/reactivity by contextualizing substituent effects (e.g., Cl vs. F in analogous compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
